An In-depth Technical Guide to Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA)
An In-depth Technical Guide to Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid), commonly known as EDDHA, is a hexadentate chelating agent. Similar to the well-known aminopolycarboxylic acid, EDTA, EDDHA can form stable complexes with metal ions. Its structure, incorporating two amine groups, two phenolic hydroxyl groups, and two carboxylic acid groups, allows it to bind a single metal ion at six points, forming a highly stable, water-soluble complex.[1]
The full chemical name for EDDHA is 2-[2-[[2-Hydroxy-1-(2-hydroxyphenyl)-2-oxoethyl]amino]ethylamino]-2-(2-hydroxyphenyl)acetic acid .[1] When chelated with iron(III) and formulated as a sodium salt, its chemical name is Sodium [α,α'-(ethylenediimino)bis[2-hydroxybenzene-1-acetato]]ferrate(1-) .
This technical guide provides a comprehensive overview of EDDHA, including its synthesis, isomeric forms, analytical characterization, and its well-established role in plant nutrition, which serves as a model for its chelating action.
Synthesis of EDDHA
The synthesis of EDDHA is typically achieved through a multicomponent reaction involving phenol, glyoxylic acid, and ethylenediamine.[1] This process, a modified Mannich reaction, involves the condensation of the reactants to form the EDDHA molecule.
Experimental Protocol: Synthesis of EDDHA
The following protocol is a generalized procedure based on described synthesis methods:
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Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and dropping funnels, add a molar excess of phenol and heat to approximately 70°C with continuous stirring.
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Addition of Reactants: Uniformly and simultaneously add an aqueous solution of glyoxylic acid (e.g., 50 wt%) and ethylenediamine dropwise to the heated phenol over a period of 1.5 hours. In a subsequent step, continue the dropwise addition of glyoxylic acid and an alkaline solution (e.g., 32% sodium hydroxide) for another 1.5 hours.
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Reaction and Product Formation: After the additions are complete, increase the temperature to 90°C and maintain it for 1 hour to ensure the reaction goes to completion.
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Purification: Cool the reaction mixture to room temperature. To remove the excess phenol, perform a solvent extraction using a suitable organic solvent like toluene. The EDDHA salt will remain in the aqueous phase.
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Chelation with Iron: The resulting EDDHA salt solution can then be reacted with an inorganic iron salt, such as iron nitrate nonahydrate, to form the Fe-EDDHA chelate.
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Isolation: The final Fe-EDDHA product can be isolated from the solution by concentration, centrifugal separation, and drying.
Isomers of EDDHA
EDDHA exists as several positional isomers, which differ in the position of the hydroxyl group on the phenyl rings relative to the ethylenediamine backbone. The three main isomers are:
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ortho-ortho (o,o)-EDDHA: Both hydroxyl groups are in the ortho position. This isomer is the most effective chelating agent, forming the most stable complexes with iron.
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ortho-para (o,p)-EDDHA: One hydroxyl group is in the ortho position, and the other is in the para position.
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para-para (p,p)-EDDHA: Both hydroxyl groups are in the para position.
The effectiveness of commercial Fe-EDDHA products is largely determined by the percentage of the ortho-ortho isomer.
Diagram of EDDHA Chelation and Isomers
Caption: Chelation of an iron ion by the EDDHA ligand, resulting in different positional isomers.
Analytical Characterization
The quantification of EDDHA and its isomers is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.
HPLC Analysis of EDDHA Isomers
Ion-pair reversed-phase HPLC is the standard method for the separation and quantification of Fe-EDDHA isomers, as outlined in European Standard EN 13368-2:2017.
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Sample Preparation: Dissolve a known weight of the Fe-EDDHA sample in demineralized water to a specific concentration. Filter the solution through a 0.45 µm syringe filter before injection.
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Chromatographic System:
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Column: C18 reversed-phase column (e.g., Eurospher II 100 Vertex Plus C18A, 4.0 × 150 mm, 5 µm).
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Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer containing an ion-pairing agent, such as tetrabutylammonium (TBA+). A typical mobile phase could be an aqueous buffer at pH 6.0 with 35% acetonitrile and 5 mM tetrabutylammonium hydroxide.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Detector: UV-Vis detector at a wavelength of 280 nm.
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Analysis: The different isomers of Fe-EDDHA will separate based on their interaction with the stationary and mobile phases, resulting in distinct peaks in the chromatogram. The concentration of each isomer is determined by comparing its peak area to that of a certified reference standard.
NMR Analysis of EDDHA Isomers
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of EDDHA isomers and impurities. A key challenge is the paramagnetic nature of Fe(III), which broadens the NMR signals. Therefore, the iron must be removed before analysis.
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Sample Preparation (Deferration):
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Dissolve the Fe-EDDHA sample in a suitable solvent.
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Add a solution of potassium ferrocyanide to precipitate the iron as Prussian Blue.
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Centrifuge the sample (e.g., at 18,000 g for 5 minutes) to remove the Prussian Blue precipitate.
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The supernatant, containing the iron-free EDDHA ligands, is then used for NMR analysis.
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NMR Sample Preparation:
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Evaporate the solvent from the supernatant and redissolve the residue in a deuterated solvent (e.g., D₂O).
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For ¹H NMR, a sample concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for small molecules.
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For ¹³C NMR, a higher concentration of 50-100 mg is generally required.
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NMR Data Acquisition:
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Acquire 1D ¹H and ¹³C NMR spectra.
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For more detailed structural information and assignment of isomers and impurities, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
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Data Analysis: The chemical shifts and coupling constants in the NMR spectra provide detailed information about the molecular structure, allowing for the identification and quantification of the different EDDHA isomers and any synthesis byproducts.
Mechanism of Action in Biological Systems: Iron Uptake in Plants
The primary application of Fe-EDDHA is in agriculture to treat iron deficiency in plants, particularly in alkaline soils where iron availability is low. The mechanism of iron uptake from Fe-EDDHA in non-graminaceous (Strategy I) plants is a well-studied example of its biological activity.
The process involves several key steps at the root surface:
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Rhizosphere Acidification: The plant root actively pumps protons (H⁺) into the surrounding soil (rhizosphere), lowering the pH.
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Reduction of Fe(III) to Fe(II): A membrane-bound enzyme, ferric chelate reductase (FCR), on the root surface reduces the iron in the Fe(III)-EDDHA complex to the more soluble ferrous form, Fe(II).
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Transport into the Root: The Fe(II) ion is then transported across the root cell membrane by specific iron-regulated transporters (IRT).
Diagram of the Iron Uptake Workflow (Strategy I)
Caption: Workflow of iron uptake from Fe-EDDHA by Strategy I plants.
Quantitative Data Summary
The composition of commercial Fe-EDDHA fertilizers can vary. The table below presents representative data on the distribution of EDDHA isomers and their stability at different pH values, compiled from various studies.
| Parameter | Product A (%) | Product B (%) | Product C (%) |
| o,o-EDDHA | 21.3 ± 0.6 | 25.2 ± 0.8 | 36 ± 1 |
| o,p-EDDHA | 10.1 ± 0.2 | 7.2 ± 0.1 | Not Detected |
| p,p-EDDHA | 1.3 ± 0.4 | 1.5 ± 0.1 | Not Detected |
Data adapted from studies comparing HPLC and NMR quantification methods.
| pH | Stability of d,l-rac-Fe-(o,o) EDDHA over time | Stability of meso-Fe-(o,o) EDDHA over time |
| 3 | Decreasing | Increasing |
| 5 | Increasing | Decreasing |
| 7 | Increasing | Increasing |
Qualitative stability trends of Fe-(o,o) EDDHA isomers in aqueous solution.
Conclusion
EDDHA is a highly effective chelating agent with significant applications in fields requiring the solubilization and delivery of metal ions. Its synthesis, isomeric forms, and analytical characterization are well-documented. The mechanism of iron uptake in plants provides a valuable model for understanding its function in biological systems. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists working with EDDHA and related compounds.
